molecular formula C13H16N2O2S B11066521 2-[(3-Cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid

2-[(3-Cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid

Cat. No.: B11066521
M. Wt: 264.35 g/mol
InChI Key: BMQRLRFZGXWJHM-UHFFFAOYSA-N
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Description

2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID is a complex organic compound featuring a pyridyl group, a cyano group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-propyl-2-pyridylthiol with 2-methylpropanoic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano and pyridyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-N-(4-ETHOXYPHENYL)ACETAMIDE
  • 2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

2-(3-cyano-6-propylpyridin-2-yl)sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C13H16N2O2S/c1-4-5-10-7-6-9(8-14)11(15-10)18-13(2,3)12(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)

InChI Key

BMQRLRFZGXWJHM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C=C1)C#N)SC(C)(C)C(=O)O

Origin of Product

United States

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